molecular formula C11H15N3O2 B15056692 2-Methyl-6-(piperazin-1-yl)nicotinic acid

2-Methyl-6-(piperazin-1-yl)nicotinic acid

Cat. No.: B15056692
M. Wt: 221.26 g/mol
InChI Key: HCLFRXKTWQJCPS-UHFFFAOYSA-N
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Description

2-Methyl-6-(piperazin-1-yl)nicotinic acid is a heterocyclic compound that features a piperazine ring attached to a nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(piperazin-1-yl)nicotinic acid typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(piperazin-1-yl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(piperazin-1-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A simpler compound with a similar ring structure.

    Nicotinic Acid: The parent compound without the piperazine ring.

    2-Methylpiperazine: A compound with a similar structure but lacking the nicotinic acid moiety.

Uniqueness

2-Methyl-6-(piperazin-1-yl)nicotinic acid is unique due to the combination of the piperazine ring and the nicotinic acid moiety. This combination can confer unique biological activities and chemical properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

2-methyl-6-piperazin-1-ylpyridine-3-carboxylic acid

InChI

InChI=1S/C11H15N3O2/c1-8-9(11(15)16)2-3-10(13-8)14-6-4-12-5-7-14/h2-3,12H,4-7H2,1H3,(H,15,16)

InChI Key

HCLFRXKTWQJCPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCNCC2)C(=O)O

Origin of Product

United States

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